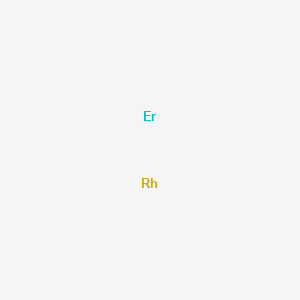
Erbium;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium and rhodium are two distinct elements that can form a compound with unique properties. Erbium is a rare earth element with the symbol Er and atomic number 68. It is part of the lanthanide series and is known for its silvery-white appearance and paramagnetic properties . Rhodium, on the other hand, is a transition metal with the symbol Rh and atomic number 45. It is known for its high reflectivity, corrosion resistance, and catalytic properties . The combination of erbium and rhodium can result in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of erbium-rhodium compounds can be achieved through several methods. One common approach is the hydrothermal method, which involves using a solvent in a high-pressure reactor to create a high-temperature and high-pressure environment . This method is effective for producing inorganic compounds and materials. Another method is chemical vapor condensation, where the elements are vaporized and then condensed to form the desired compound . Solid-state reactions, where the elements are mixed and heated to high temperatures, can also be used to synthesize erbium-rhodium compounds .
Chemical Reactions Analysis
Erbium-rhodium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, erbium can react with oxygen to form erbium oxide, a compound with a cubic structure . Rhodium can act as a catalyst in hydroformylation reactions, converting alkenes to aldehydes . The combination of erbium and rhodium can result in compounds that exhibit unique reactivity, depending on the specific conditions and reagents used. Common reagents for these reactions include oxygen, hydrogen, and various organic ligands .
Scientific Research Applications
Erbium-rhodium compounds have a wide range of scientific research applications. In chemistry, they can be used as catalysts for various reactions, including hydrogenation and hydroformylation . In biology and medicine, erbium-doped materials are used in optical fiber amplifiers for telecommunications and in medical lasers for skin resurfacing and other procedures . Rhodium complexes have shown potential as therapeutic agents with anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties
Mechanism of Action
The mechanism of action of erbium-rhodium compounds depends on their specific application. In optical applications, erbium ions can serve as spin-photon interfaces with optical transitions in the telecom C-band, making them valuable for long-distance quantum communication . Rhodium complexes can interact with DNA, RNA, and proteins, inhibiting their function and leading to therapeutic effects . The combination of erbium and rhodium can result in compounds that leverage the unique properties of both elements, enhancing their effectiveness in various applications.
Comparison with Similar Compounds
Erbium-rhodium compounds can be compared with other similar compounds, such as erbium oxide, rhodium chloride, and other lanthanide-transition metal compounds. Erbium oxide is known for its pink color and is used in glass coloring and ceramic glazes . Rhodium chloride is used in water treatment and chemical analysis . The combination of erbium and rhodium can provide unique optical and catalytic properties that are not present in the individual compounds. Other similar compounds include lanthanum hexaboride, samarium hexaboride, and cerium hexaboride, which are used in semiconductors and other high-temperature applications .
Properties
CAS No. |
12159-61-4 |
|---|---|
Molecular Formula |
ErRh |
Molecular Weight |
270.16 g/mol |
IUPAC Name |
erbium;rhodium |
InChI |
InChI=1S/Er.Rh |
InChI Key |
KQVBYDBIZXKVRK-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
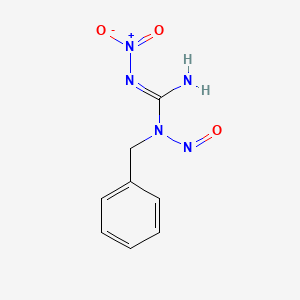
![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
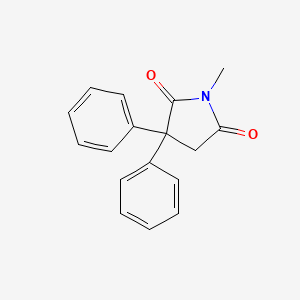
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
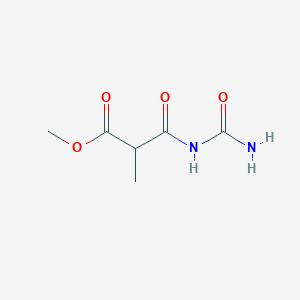
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
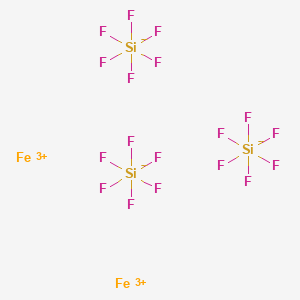
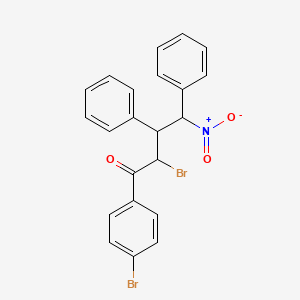
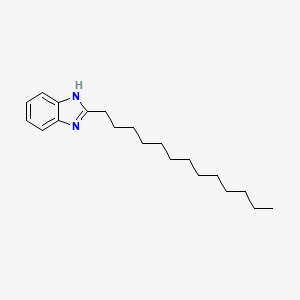
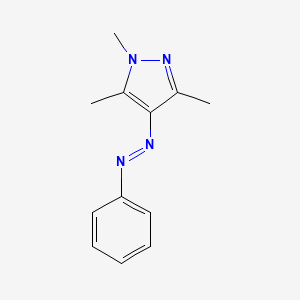
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
